(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a pyrrolidine-based α,β-unsaturated ketone characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the pyrrolidine ring. This structural motif confers distinct electronic and steric properties, differentiating it from analogous compounds. The compound’s molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 279.35 g/mol. Its synthesis likely involves palladium-catalyzed coupling or sulfonation steps, as inferred from analogous protocols .
Properties
IUPAC Name |
(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVRQQSYGEUSW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Phenylprop-2-en-1-one Moiety: This moiety can be synthesized through an aldol condensation reaction between benzaldehyde and acetone, followed by dehydration to form the enone structure.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine and phenylprop-2-en-1-one moieties through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the enone structure, converting it to the corresponding alcohol or alkane.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The phenylprop-2-en-1-one moiety may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Substituent Effects on Reactivity and Bioactivity
- Methylsulfonyl vs. Nitro Groups : The methylsulfonyl group in the target compound provides greater metabolic stability compared to nitro-substituted analogs (e.g., ), which are prone to reduction in vivo. Additionally, the -SO₂CH₃ group increases solubility in polar solvents (e.g., DMF, DMSO) .
- Pyrrolidine vs. Aromatic Heterocycles : Replacing pyrrolidine with pyridine (e.g., ) introduces aromaticity and hydrogen-bonding capability, altering binding affinities in receptor-ligand interactions .
- Steric Considerations : Bulky substituents, such as naphthyl groups (), reduce rotational freedom but enhance selectivity for hydrophobic binding pockets .
Computational and Structural Insights
- Crystallography: Tools like SHELXL and ORTEP () are critical for resolving the stereochemistry of similar compounds, confirming the (E)-configuration of the propenone moiety .
- Docking Studies : Analogs with electron-withdrawing groups (e.g., -CF₃ in ) show improved binding to enzymes like MDM2, suggesting the target compound’s methylsulfonyl group may confer similar advantages .
Biological Activity
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring substituted with a methylsulfonyl group and a phenylpropene moiety, which is essential for its biological interactions.
Research indicates that the biological activity of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may involve several mechanisms:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production, although detailed mechanisms require further investigation.
-
Antioxidant Activity :
- The presence of the phenyl group is believed to contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one:
| Biological Activity | Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|---|
| Antiproliferative | MCF7 | 10 | Significant reduction in cell viability |
| Antiproliferative | HT-29 | 15 | Inhibition of cell growth |
| Anti-inflammatory | RAW 264.7 | 25 | Decreased TNF-alpha production |
| Antioxidant | N/A | N/A | Scavenging of free radicals |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Properties :
- Inflammation Model :
-
Molecular Docking Studies :
- Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its mechanism of action at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
